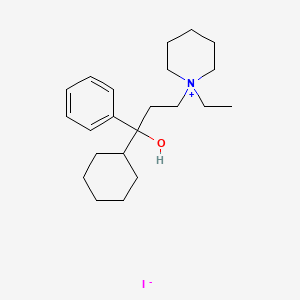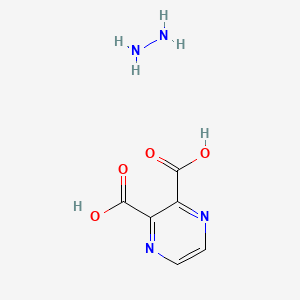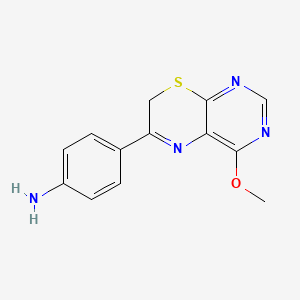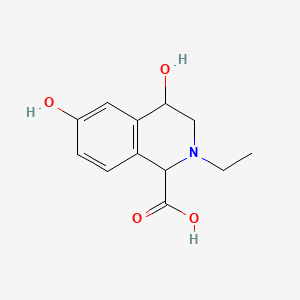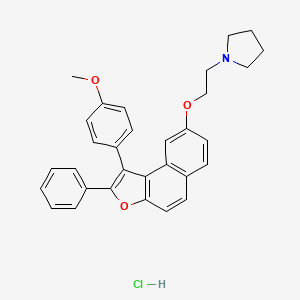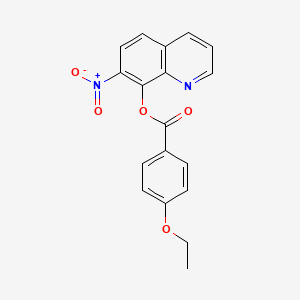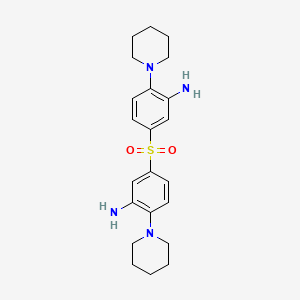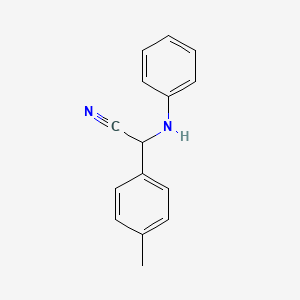
(4-Methylphenyl)(phenylamino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)(phenylamino)acetonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 4-methylphenyl group and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyanoacetylation of Amines: : One of the common methods to synthesize (4-Methylphenyl)(phenylamino)acetonitrile involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound.
-
Strecker Reaction: : Another method is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia or an amine and hydrogen cyanide (HCN) or a cyanide salt . This method is known for its simplicity and efficiency in producing α-aminonitriles, which are precursors to compounds like this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4-Methylphenyl)(phenylamino)acetonitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in compounds with different functional properties.
Substitution: The compound can participate in substitution reactions, where the phenyl or methylphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(4-Methylphenyl)(phenylamino)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)(phenylamino)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and methylphenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetonitrile: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile.
Uniqueness
(4-Methylphenyl)(phenylamino)acetonitrile is unique due to the presence of both a phenylamino group and a 4-methylphenyl group, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
Numéro CAS |
32323-81-2 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-anilino-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-12-7-9-13(10-8-12)15(11-16)17-14-5-3-2-4-6-14/h2-10,15,17H,1H3 |
Clé InChI |
APAWRKSEEOOHLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




